molecular formula C10H13BrClN B1375493 (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride CAS No. 676133-24-7

(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

Cat. No.: B1375493
CAS No.: 676133-24-7
M. Wt: 262.57 g/mol
InChI Key: GOFDJFJHJKVZRC-PPHPATTJSA-N
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Description

(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom at the 7th position of the tetrahydro-naphthalenyl ring and an amine group at the 1st position, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride typically involves the bromination of 1,2,3,4-tetrahydro-naphthalen-1-ylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7th position. The brominated product is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and purification systems to ensure high yield and purity. The process includes steps such as bromination, crystallization, and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalenyl derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1,2,3,4-tetrahydro-naphthalen-1-ylamine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Naphthalenyl derivatives with various oxidation states.

    Reduction: 1,2,3,4-tetrahydro-naphthalen-1-ylamine.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine: Lacks the stereochemistry and hydrochloride salt form.

    1,2,3,4-Tetrahydro-naphthalen-1-ylamine: Lacks the bromine atom at the 7th position.

    7-Chloro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride is unique due to its specific stereochemistry and the presence of a bromine atom, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFDJFJHJKVZRC-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC(=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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